molecular formula C6H9NO4 B018967 N-(2-Hydroxyethyl)maleamic acid CAS No. 15519-86-5

N-(2-Hydroxyethyl)maleamic acid

Cat. No.: B018967
CAS No.: 15519-86-5
M. Wt: 159.14 g/mol
InChI Key: YWZDWRATWVGEFU-UPHRSURJSA-N
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Description

N-(2-Hydroxyethyl)maleamic acid is an organic compound that belongs to the class of maleamic acids. It is derived from maleic anhydride and ethanolamine. This compound is known for its versatile reactivity and is used in various chemical and industrial applications.

Mechanism of Action

Target of Action

N-(2-Hydroxyethyl)maleamic acid and its derivatives are known to interact with various targets, including enzymes containing reactive cysteinyl residues . These enzymes are essential for the growth and survival of microorganisms, making them potential targets for antimicrobial activity .

Mode of Action

The mode of action of this compound involves the aminolysis of maleic anhydride with different amines, leading to a variety of products with different properties. The compound’s interaction with its targets can result in changes in the structure and function of the target molecules .

Biochemical Pathways

N-substituted maleimides, such as this compound, have been found to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . This disruption of key biochemical pathways can lead to downstream effects, including the inhibition of microbial growth .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. For instance, its antimicrobial activity is likely due to its disruption of key biochemical pathways in microorganisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s reactivity and lipophilicity can influence its antibacterial activity . Additionally, the compound’s susceptibility to additions across the double bond, either by Michael additions or via Diels–Alder reactions, can be influenced by the solvent environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Hydroxyethyl)maleamic acid is typically synthesized by reacting maleic anhydride with ethanolamine. The reaction is carried out in a solvent such as acetone at room temperature. The reaction proceeds as follows:

Maleic anhydride+EthanolamineN-(2-Hydroxyethyl)maleamic acid\text{Maleic anhydride} + \text{Ethanolamine} \rightarrow \text{this compound} Maleic anhydride+Ethanolamine→N-(2-Hydroxyethyl)maleamic acid

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. The reaction is usually carried out under controlled temperature and pressure conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)maleamic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(2-Hydroxyethyl)maleamic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of polymers and other complex molecules.

    Biology: Employed in the modification of biomolecules for various biochemical studies.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of resins, adhesives, and coatings due to its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxyethyl)maleimide: Similar structure but with an imide group instead of an amide group.

    N-(2-Hydroxyethyl)phthalimide: Contains a phthalimide group instead of a maleamic acid group.

    N-(2-Hydroxyethyl)succinamic acid: Similar structure but derived from succinic anhydride instead of maleic anhydride.

Uniqueness

N-(2-Hydroxyethyl)maleamic acid is unique due to its specific reactivity and the presence of both hydroxyl and amide functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(Z)-4-(2-hydroxyethylamino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c8-4-3-7-5(9)1-2-6(10)11/h1-2,8H,3-4H2,(H,7,9)(H,10,11)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZDWRATWVGEFU-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO)NC(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30418114
Record name N-(2-HYDROXYETHYL)MALEAMIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15519-86-5
Record name NSC55952
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55952
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-HYDROXYETHYL)MALEAMIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30418114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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